Chloromethyl 8-chloroundecanoate
Description
Chloromethyl 8-chloroundecanoate is a chlorinated ester compound characterized by an 11-carbon aliphatic chain (undecanoate backbone) with chlorine substituents at the 8th position and a chloromethyl ester group at the terminal carboxylate. The octanoate analog shares key features, including a chlorinated aliphatic chain and ester functionality, with a molecular formula of C₉H₁₆Cl₂O₂ and a molecular weight of 227.128 g/mol . Extrapolating from this, this compound would likely exhibit a longer hydrocarbon chain (C₁₁), resulting in increased lipophilicity and altered physicochemical properties, such as boiling point and solubility.
Properties
CAS No. |
80418-94-6 |
|---|---|
Molecular Formula |
C12H22Cl2O2 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
chloromethyl 8-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-7-11(14)8-5-3-4-6-9-12(15)16-10-13/h11H,2-10H2,1H3 |
InChI Key |
APKARRRMGNWDTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl 8-chloroundecanoate can be synthesized through the esterification of 8-chloroundecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: Chloromethyl 8-chloroundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include hydroxymethyl 8-chloroundecanoate, alkoxymethyl 8-chloroundecanoate, and aminomethyl 8-chloroundecanoate.
Oxidation Reactions: Products include 8-chloroundecanoic acid and other oxidized derivatives.
Reduction Reactions: Products include methyl 8-chloroundecanoate and other reduced derivatives.
Scientific Research Applications
Chloromethyl 8-chloroundecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms, particularly those involving esterases and lipases.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of chloromethyl 8-chloroundecanoate involves its interaction with various molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The compound’s ester functionality allows it to be hydrolyzed by esterases, releasing the active chloromethyl moiety, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared functional groups, chlorination patterns, or industrial relevance:
Chloromethyl 8-Chloro-octanoate (CAS 80418-70-8)
- Structure: 8-chlorooctanoic acid with a chloromethyl ester group.
- Molecular Formula : C₉H₁₆Cl₂O₂.
- Key Properties: Higher volatility compared to undecanoate due to shorter chain length. Potential applications in polymer chemistry or as intermediates in organic synthesis.
- Research Gaps: No direct bioactivity data are provided in the evidence, but its structural similarity to cytotoxic indole derivatives (e.g., ) suggests possible biological relevance if functionalized appropriately.
Chloromethyl Chlorosulfate (CAS 49715-04-0)
- Structure : Combines chloromethyl and chlorosulfate groups.
- Molecular Formula : ClCH₂OSO₂Cl.
- Key Properties: Highly reactive intermediate used in controlled industrial settings . Hazards: Not classified as carcinogenic in the evidence but requires strict handling due to corrosive and toxic nature.
- Contrast: Unlike Chloromethyl 8-chloroundecanoate, this compound lacks a long hydrocarbon chain, limiting its utility in applications requiring lipophilicity (e.g., lipid-based drug delivery).
Ethyl Chloride (CAS 75-00-3)
- Structure : Simple chloroalkane (C₂H₅Cl).
- Key Properties :
- Contrast: Ethyl chloride’s small size and volatility make it unsuitable for esterification or sustained-release formulations, where this compound’s longer chain would excel.
Data Table: Comparative Analysis
Note: Data for this compound is extrapolated from analogs due to absence in provided evidence.
Research Findings and Implications
- Structure-Activity Relationships: Chain length influences lipophilicity and bioavailability. Longer chains (e.g., undecanoate vs. octanoate) may enhance membrane permeability in drug delivery systems . Chlorination at specific positions (e.g., 8th carbon) could sterically hinder enzymatic degradation, prolonging activity in biological systems.
- Industrial vs.
Critical Analysis of Evidence Limitations
- Gaps in Data: No direct studies on this compound were found; comparisons rely on extrapolation from shorter-chain analogs.
- Contradictions: lists bis(chloromethyl) ether as carcinogenic, but analogous risks for this compound remain unverified.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
